Cellulase

Description

Structure

3D Structure

Propriétés

IUPAC Name |

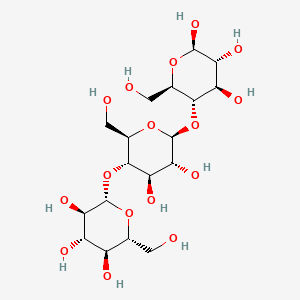

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-CSHPIKHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | Cellulase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-54-8, 61788-77-0 | |

| Record name | Cellulase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rayon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Architecture and Structural Biology of Cellulases

Primary, Secondary, and Tertiary Structural Elements of Cellulase Proteins

The fundamental structure of this compound proteins, like all proteins, begins with their primary amino acid sequence, which dictates the subsequent levels of folding and ultimately, function wikipedia.org. The precise arrangement of amino acid residues within the active site is critical for substrate binding affinity, stabilization, and catalysis wikipedia.orgcreative-enzymes.com.

The secondary structure of cellulases typically involves common motifs such as alpha-helices (α-helices) and beta-sheets (β-sheets) pnas.org. For instance, the this compound from Thermotoga maritima features two β-sheets surrounding a central catalytic region wikipedia.org. Another example, Coprinopsis cinerea this compound, forms an enclosed tunnel-like structure composed of seven protein strands, known as a β/α barrel atamanchemicals.com.

Modular Organization of Cellulolytic Enzymes

Many cellulolytic enzymes exhibit a modular architecture, comprising distinct functional units or domains wikipedia.orgatamanchemicals.comfrontiersin.orgresearchgate.net. This modularity is a successful evolutionary strategy employed by biomass-degrading microorganisms to efficiently break down plant cell walls researchgate.net. Typically, these enzymes consist of a catalytic domain (CD) responsible for the enzymatic hydrolysis, and often, one or more non-catalytic carbohydrate-binding modules (CBMs), which are connected by flexible interdomain linkers wikipedia.orgatamanchemicals.comfrontiersin.orgoup.com. This multi-domain structure is particularly advantageous for enzymes acting on insoluble substrates, enabling them to diffuse two-dimensionally on a surface in a caterpillar-like fashion wikipedia.orgcreative-enzymes.com. However, some cellulases, particularly certain endoglucanases, may lack CBMs wikipedia.orgcreative-enzymes.com.

Catalytic Domains (CDs) and Their Diverse Folds

Catalytic domains (CDs) are the enzymatic core of cellulases, responsible for cleaving the β-1,4-glycosidic bonds of cellulose (B213188) wikipedia.org. Cellulases are classified into numerous glycoside hydrolase (GH) families based on their amino acid sequence similarity and structural folds, as documented in the Carbohydrate-Active enZymes (CAZy) database atamanchemicals.compnas.orgoup.com. Different GH families exhibit diverse catalytic mechanisms and three-dimensional folds atamanchemicals.com.

Common GH families associated with cellulases include:

GH5, GH9, GH48: Often found in bacterial cellulases mdpi.com.

GH6, GH7, GH45: Frequently observed in fungal cellulases mdpi.com.

GH8, GH12, GH44, GH51, GH74: Also contain cellulolytic enzymes pnas.org.

The folds of these catalytic domains vary significantly:

(β/α)8-barrel: A common and highly stable fold found in many enzymes, including some cellulases (e.g., GH5, GH44, GH51) pnas.org. The Pseudoalteromonas haloplanktis Cel5G, a psychrophilic this compound, has a catalytic module organized in a (β/α)8 barrel structure portlandpress.com.

Distorted α/β-barrel: Characteristic of GH6 cellulases pnas.org.

β-jelly roll fold: Found in GH7 and GH12 families pnas.org.

(α/α)6-barrel: Observed in GH8, GH9, and GH48 families pnas.org. GH48 cellulases, for instance, primarily fall into the (α/α)6-fold category mdpi.com.

β6-barrel: A fold found in GH45 cellulases pnas.org.

The active site within the CD is a precisely structured region where the substrate binds wikipedia.org. Cellulases employ either an inverting or retaining mechanism for hydrolysis usp.br. For instance, GH48 cellulases utilize an inverting mechanism, with aspartate and glutamate (B1630785) residues acting as base and acid donors, respectively, to cleave the sugar chain mdpi.com. In contrast, the GH45 endoglucanase from Humicola insolens uses an inverting mechanism where Asp10 activates a water molecule as a nucleophile and Asp121 acts as a general acid donor ebi.ac.uk.

| GH Family | Characteristic Fold | Examples/Notes |

|---|---|---|

| GH5 | (β/α)8-barrel | Common in bacterial and fungal cellulases pnas.org |

| GH6 | Distorted α/β-barrel | Often found in fungal cellulases pnas.org |

| GH7 | β-jelly roll fold | Prevalent in fungal cellulases pnas.org |

| GH8 | (α/α)6-barrel | pnas.org |

| GH9 | (α/α)6-barrel | Common in bacterial cellulases pnas.org |

| GH12 | β-jelly roll fold | pnas.org |

| GH45 | β6-barrel | Involved in textile applications and detergents nih.gov |

| GH48 | (α/α)6-barrel | Key component in cellulolytic systems, primarily bacterial pnas.orgmdpi.com |

Carbohydrate-Binding Modules (CBMs) and Their Substrate Interactions

Carbohydrate-binding modules (CBMs), previously known as cellulose-binding domains, are non-catalytic protein domains that play a crucial role in enhancing the efficiency of cellulases, particularly against insoluble cellulosic substrates frontiersin.orgwikipedia.orgcazypedia.orgpnas.org. Their primary function is to bring the catalytic domain into close proximity with the substrate by specifically recognizing and binding to carbohydrates frontiersin.orgcazypedia.orgpnas.orgnih.gov. This targeting mechanism increases the local concentration of the enzyme on the substrate surface, thereby improving catalytic efficiency frontiersin.orgpnas.org.

CBMs are classified into numerous families based on amino acid sequence similarity, with over 60 families identified wikipedia.orgnih.gov. Examples include CBM1, CBM2, CBM3, CBM4, CBM10, CBM11, and CBM46 frontiersin.orgwikipedia.orgnih.govnih.govcazypedia.orgcazypedia.org.

CBM1: Widely found in fungal cellulases, often located at the C-termini of GH5, GH7, and GH45 enzymes frontiersin.orgnih.govcazypedia.org. These are relatively small (around 35 amino acids) and stabilized by disulfide bridges, forming a cystine knot fold cazypedia.org. They feature a binding face with three aromatic residues (tyrosines or tryptophans) that align with the pyranose rings of cellulose, facilitating hydrophobic stacking interactions and hydrogen bonding cazypedia.orgcazypedia.orgmdpi.com. Some CBM1s can also bind to chitin (B13524) cazypedia.org.

CBM2: Predominantly bacterial in origin, with about 95% of CBM2 members being bacterial cazypedia.org. These modules can bind to crystalline cellulose, insoluble chitin, or xylan (B1165943) cazypedia.org. Some CBM2s have been reported to disrupt the crystalline structure of cellulose, further enhancing enzyme activity cazypedia.org.

CBM3: Involved in cellulose binding and found in various bacterial glycosyl hydrolases wikipedia.org. Its structure is known to form a beta sandwich wikipedia.org.

CBM4: Includes tandem cellulose-binding domains, such as those found in Cellulomonas fimi 1,4-beta-glucanase CenC, which show selectivity for amorphous cellulose wikipedia.org.

The binding mechanism of CBMs to carbohydrates involves extensive hydrogen bonding between hydroxyl groups of the ligand and polar amino acid residues in the binding site, along with water-mediated hydrogen bonding networks cazypedia.org. Crucially, aromatic amino acid residues (tryptophan, tyrosine, and sometimes phenylalanine) provide a hydrophobic platform for the planar faces of sugar rings, contributing significantly to binding affinity through hydrophobic stacking interactions cazypedia.orgcazypedia.orgmdpi.com. CBM-carbohydrate interactions are generally weak and reversible, allowing the enzyme to "recycle" and bind to new regions on the substrate after catalysis cazypedia.org. Some CBMs may also utilize coordinated metal ions for direct ligand interaction cazypedia.org.

Interdomain Linkers: Structure and Flexibility Considerations

Linkers are typically flexible and often rich in small, polar residues such as proline, threonine, serine, or glycine (B1666218) oup.comportlandpress.comscispace.comnih.gov. The high occurrence of glycine residues, particularly at the junctions between structured domains and linkers, is thought to impart additional flexibility and may influence domain orientation when the enzyme is bound to the substrate plos.org. Although structural studies of linkers are challenging due to their inherent flexibility and often disordered nature, they are generally believed to adopt extended conformations oup.complos.org. For instance, studies using small-angle X-ray scattering (SAXS) have shown that linkers from Trichoderma reesei Cel7A and Cel6A adopt extended conformations plos.org.

The length and flexibility of these linker regions are crucial for efficient hydrolysis researchgate.netoup.comportlandpress.comnih.govscispace.com. Research has shown that precise inter-domain spacing is required for optimal catalytic activity, as excessively long or short linkers can be detrimental to catalysis researchgate.netnih.gov. For example, longer linkers are observed in eukaryotic GH Family 6 cellulases compared to GH Family 7 cellulases, suggesting optimization based on the specific GH domain and CBM type nih.govplos.org. Flexibility in the linker allows the catalytic and binding domains to move independently, facilitating optimal positioning of the catalytic domain relative to the insoluble substrate oup.com. The linker can also function as a "caterpillar" or "spring," accumulating and dissipating energy to aid the processive movement of the enzyme along the cellulose chain scispace.com.

| Characteristic | Description | Functional Role |

|---|---|---|

| Amino Acid Composition | Often rich in proline, threonine, serine, glycine oup.comportlandpress.comscispace.comnih.gov. High glycine content at termini plos.org. | Contributes to flexibility and stability oup.complos.org. |

| Flexibility | Generally flexible, adopting extended conformations oup.comportlandpress.complos.org. | Allows independent movement of domains, facilitating substrate access and catalytic efficiency oup.com. |

| Length Optimization | Precise length is crucial; optimized based on GH domain and CBM type researchgate.netnih.govplos.orgnih.gov. | Ensures efficient hydrolysis; too short or too long can be detrimental researchgate.netnih.gov. |

| Protease Protection | O-glycosylation on linkers provides resistance to proteolysis wikipedia.orgscispace.compnas.org. | Protects the enzyme from degradation wikipedia.orgscispace.compnas.org. |

| Substrate Interaction | Glycosylated linkers can contribute to cellulose-binding affinity and may directly interact with the substrate wikipedia.orgscispace.compnas.org. | Enhances binding and activity on cellulose wikipedia.orgscispace.compnas.org. |

| Processivity Aid | May act as a "caterpillar" or "spring" to aid processive movement along cellulose scispace.com. | Facilitates efficient degradation of crystalline cellulose scispace.com. |

Quaternary Structures and Oligomerization States of Cellulases

Cellulases can exist in various quaternary structures and oligomerization states, ranging from individual monomeric enzymes to highly organized multienzyme complexes wikipedia.orgresearchgate.netnih.gov. The most elaborate examples of multienzyme complexes are cellulosomes, primarily found in anaerobic bacteria wikipedia.orgresearchgate.netmdpi.comacs.orgmdpi.comfigshare.comresearchgate.net.

Cellulosomes are large, extracellular supramolecular complexes displayed on the cell wall of cellulolytic bacteria wikipedia.orgresearchgate.netmdpi.comacs.orgmdpi.com. They are designed for efficient degradation of plant biomass by assembling multiple enzymatic subunits onto a non-enzymatic scaffoldin protein wikipedia.orgresearchgate.netmdpi.comacs.orgmdpi.com. The scaffoldin contains multiple cohesin modules, which strongly and specifically interact with dockerin domains present on the various enzymatic subunits (e.g., endoglucanases, exoglucanases, xylanases) wikipedia.orgmdpi.commdpi.com. This intricate organization ensures that diverse enzyme types act synergistically in close proximity, maximizing the effect of local enzyme concentration on the insoluble substrate mdpi.comacs.orgmdpi.comfigshare.comresearchgate.net. The number of subunits within cellulosomes can influence the rate of enzyme activity wikipedia.org.

In contrast to cellulosomes, fungal cellulases often exist as ensembles of individual enzyme molecules that are not assembled into stable complexes acs.orgresearchgate.net. While cellulosomes promote localized attacks on cellulose fibers, leading to fragmentation, dispersed enzymes (like many fungal cellulases) can lead to more lateral degradation and thinning of fibers acs.orgresearchgate.net. Multidomain cellulases are widespread across many taxonomic groups, but those from anaerobic bacteria within cellulosomes typically exhibit the most complex architectures wikipedia.org.

Post-Translational Modifications: Glycosylation and Its Structural Implications

Glycosylation, the enzymatic addition of saccharides to proteins, is a significant post-translational modification observed in many cellulases, particularly those from fungal sources portlandpress.compnas.org. This modification involves the attachment of carbohydrate chains to specific amino acid residues, primarily through N-linked (to asparagine) or O-linked (to serine or threonine) glycosylation pnas.org.

Glycosylation has profound structural and functional implications for cellulases:

Proteolytic Protection: O-glycans, especially those decorating intrinsically disordered linkers, are crucial for protecting cellulases from proteolytic degradation wikipedia.orgscispace.compnas.org. This protection is vital in the harsh environments where cellulases function pnas.org.

Thermal Stability: Glycosylation can contribute to the thermal stability of this compound catalytic domains pnas.org.

Flexibility and Extension: Glycosylated linkers provide flexibility to the catalytic domain, which is important for higher activity wikipedia.org. Molecular simulations suggest that glycosylation is important for the extended conformation of linkers plos.org.

Substrate Binding and Activity: Glycans on linkers can directly influence cellulose-binding affinity scispace.compnas.org. Studies have shown that O-glycosylated this compound linkers contribute to cellulose-binding affinity, suggesting a direct role in binding pnas.org. However, the exact location of glycans can influence their effect on substrate interactions scispace.com.

The extent and pattern of glycosylation can vary, and these variations can lead to different effects on enzyme function. For instance, while linker glycosylation is generally beneficial for binding and activity, the high susceptibility of non-glycosylated linkers to proteolysis makes experimental observation challenging pnas.org.

Mechanistic Enzymology of Cellulose Hydrolysis

Elucidation of Cellulase Catalytic Mechanisms

Cellulases, like other glycoside hydrolases, catalyze the cleavage of glycosidic bonds through well-defined chemical mechanisms that involve specific amino acid residues within their active sites. cazy.orgcazypedia.orgwinthrop.edu

The hydrolysis of the glycosidic bond by glycoside hydrolases, including cellulases, typically proceeds via a general acid-base catalysis mechanism. This process generally requires two critical amino acid residues: a general acid (proton donor) and a nucleophile/base. walshmedicalmedia.comcazy.orgcazypedia.orgwinthrop.edumedcraveonline.com These catalytic residues are most commonly aspartic or glutamic acids. cazypedia.orgwinthrop.eduebi.ac.uk The general acid protonates the glycosidic oxygen, facilitating the departure of the leaving group, while the general base activates a water molecule for nucleophilic attack or acts as a nucleophile itself. cazypedia.orgwinthrop.eduub.edu

Glycoside hydrolases are categorized based on the stereochemical outcome at the anomeric carbon after hydrolysis: either retention or inversion of configuration. cazypedia.orgwinthrop.eduresearchgate.netwikidoc.org

Retaining Glycoside Hydrolases : These enzymes operate through a two-step, double-displacement mechanism, resulting in a net retention of the anomeric stereochemistry. walshmedicalmedia.comcazypedia.orgwinthrop.edumedcraveonline.comwikidoc.orgacs.org In the first step, known as glycosylation, a nucleophilic residue attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate, while an acid catalyst protonates the glycosidic oxygen. cazypedia.orgwinthrop.eduacs.org In the second step, deglycosylation, a water molecule, activated by the same residue now acting as a general base, attacks the glycosyl-enzyme intermediate, releasing the product with retained stereochemistry. cazypedia.orgwinthrop.eduacs.org The distance between the two catalytic residues in retaining enzymes is typically around 5.5 Å. winthrop.edumedcraveonline.com

Inverting Glycoside Hydrolases : These enzymes catalyze hydrolysis via a single-step, single-displacement mechanism, leading to an inversion of the anomeric configuration. nih.govcazypedia.orgwinthrop.edumedcraveonline.comwikidoc.org In this mechanism, a general acid protonates the glycosidic oxygen, and simultaneously, an activated water molecule (deprotonated by a general base) attacks the anomeric carbon from the opposite side, resulting in inversion. nih.govcazypedia.orgwinthrop.edunih.gov The catalytic acid and base residues in inverting enzymes are typically positioned further apart, around 10 Å, to accommodate the attacking water molecule. cazypedia.orgwinthrop.edumedcraveonline.com

The distinct mechanisms and their stereochemical outcomes are summarized in the table below:

| Mechanism | Number of Steps | Intermediate | Stereochemical Outcome | Typical Catalytic Residue Distance |

| Retaining | Two | Glycosyl-enzyme | Retention | ~5.5 Å winthrop.edumedcraveonline.com |

| Inverting | One | None | Inversion | ~10 Å cazypedia.orgwinthrop.edu |

The catalytic machinery of glycoside hydrolases predominantly involves aspartate and glutamate (B1630785) residues. winthrop.eduebi.ac.uk For example, in the Clostridium thermocellum endo-acting this compound CtCel124, Glu96 has been identified as the catalytic acid. pnas.org In the glycoside hydrolase family 16 enzyme PtBgt16A, Glu117 acts as the nucleophile, while Glu122 functions as the general acid/base. nih.gov The precise positioning and chemical properties of these residues are crucial for facilitating proton transfer and nucleophilic attack during the hydrolytic reaction. ub.edumdpi.comresearchgate.net

Substrate Recognition and Binding Mechanisms

The efficient degradation of insoluble and structurally complex cellulose (B213188) by cellulases relies heavily on specialized substrate recognition and binding mechanisms. labinsights.nlresearchgate.netnrel.gov

Many cellulases are modular proteins, comprising a catalytic domain (CD) and one or more non-catalytic carbohydrate-binding modules (CBMs), connected by a flexible linker. wikipedia.orgresearchgate.netnih.gov CBMs play a vital role in potentiating catalytic activity by promoting the association of the enzyme with its insoluble polysaccharide substrate, thereby increasing substrate affinity and enzyme concentration at the substrate surface. nih.govasm.orgcazypedia.orgbiorxiv.orgacs.orgfrontiersin.org

CBMs are classified into different types based on their mode of carbohydrate binding:

Type A CBMs : These modules bind to the crystalline surfaces of insoluble polysaccharides like cellulose and chitin (B13524). asm.orgcazypedia.org They typically possess flat binding faces rich in aromatic amino acid residues, forming a platform complementary to the planar polycrystalline surface. nrel.govcazypedia.org This specific binding facilitates the catalytic domain's activity on recalcitrant cellulosic substrates. nrel.gov

Type B CBMs : These CBMs are endo-type, binding to internal glycan chains. cazypedia.org

Type C CBMs : These modules primarily interact with the ends of polysaccharide chains, often binding to monosaccharides, disaccharides, or trisaccharides. mdpi.com

The diversity in CBM ligand specificity underpins their exploitation in various biotechnological applications. nih.gov

Cellobiohydrolases (CBHs), a type of exoglucanase, are crucial for the efficient degradation of crystalline cellulose due to their "processive" mode of action. nih.govpnas.orgpnas.orgkanazawa-u.ac.jp Processivity is defined as the enzyme's ability to catalyze successive hydrolytic reactions on a single polysaccharide chain without detaching from the substrate surface. pnas.orgkanazawa-u.ac.jpnih.gov

CBHs typically possess a tunnel-shaped active site that encloses the cellulose chain. nih.govnih.gov The cellulose chain is threaded through this tunnel, and the enzyme advances, typically releasing cellobiose (B7769950) units by hydrolyzing every second β-1,4-glucosidic bond. nih.gov This continuous degradation without dissociation from the substrate surface is a key factor in the efficiency of crystalline cellulose deconstruction. pnas.orgpnas.org

High-speed atomic force microscopy (HS-AFM) studies have directly visualized the processive movement of CBHs on crystalline cellulose, revealing that these enzymes slide unidirectionally along the cellulose chain. pnas.orgkanazawa-u.ac.jp Research indicates a trade-off between the processivity and the hydrolytic velocity of CBHs; higher processivity is often associated with more loop regions covering the subsite cleft, implying stronger binding affinity, which can decrease the velocity but increase the number of catalytic cycles per binding event. kanazawa-u.ac.jpacs.org

The processivity of Trichoderma reesei Cel7A (TrCel7A) has been quantified on different cellulosic substrates, as shown in the table below:

| Substrate | Processivity (Cellobiose Units) nih.gov |

| Bacterial Cellulose | 88 ± 10 |

| Bacterial Microcrystalline Cellulose | 42 ± 10 |

| Endoglucanase-Pretreated Bacterial Cellulose | 34 ± 2.0 |

Interactions with Cellulose Ultrastructures (e.g., Crystalline vs. Amorphous Regions)

Cellulose exists in both highly ordered crystalline regions and less ordered amorphous regions. nih.gov Cellulases exhibit differential preferences for these ultrastructures. Generally, cellulases preferentially target and hydrolyze the amorphous regions of cellulose. nih.govmdpi.com Endoglucanases (EG) and Cellobiohydrolase II (CBH II) are particularly effective at degrading amorphous material, which in turn exposes the more recalcitrant crystalline nanofibrils for further enzymatic attack. nih.gov Conversely, Cellobiohydrolase I (CBH I) demonstrates a preference for regions of higher order but requires prior action by EG and CBH II to make these areas accessible. nih.gov

The crystalline nature of cellulose is a significant factor contributing to its recalcitrance and inhibiting the efficient production of glucose through enzymatic hydrolysis. mdpi.com Chemical pretreatments designed to disrupt the lignocellulosic biomass often inadvertently increase the crystallinity index by preferentially breaking down amorphous regions, which can paradoxically reduce the accessibility of this compound enzymes to the substrate. mdpi.com However, some research suggests that controlling the chemical composition, particularly lignin (B12514952) content, might be more influential on this compound activity than changes in the crystallinity index. mdpi.com Certain cellulases, such as CtCel124, have been identified to specifically target the interface between crystalline and amorphous cellulose regions, highlighting the diverse strategies employed by these enzymes. nih.govpnas.org

Synergistic Interactions within Cellulolytic Enzyme Systems

The efficiency of cellulose hydrolysis is profoundly enhanced by synergistic interactions among the various components of cellulolytic enzyme systems. This phenomenon results in a combined enzyme activity that surpasses the sum of their individual activities. mdpi.comresearchgate.netpnas.org Synergism can be categorized into two primary types: simultaneous synergism, where all enzymes are introduced concurrently, and sequential synergism, where enzymes are added based on their specific substrate cleavage preferences. mdpi.com

Synergistic effects are observed not only between different catalytic cellulolytic enzymes (e.g., exo-exo, exo-endo, exo-endo-β-glucosidase) but also between non-catalytic proteins, such as expansins and carbohydrate-binding modules (CBMs), and catalytic cellulases. mdpi.comresearchgate.netencyclopedia.pub The degree of synergism (DS), a metric quantifying this enhanced activity, commonly registers values greater than 2, with some reports indicating values exceeding 5 under specific conditions. pnas.org

Endo-Exo Synergism in Cellulose Depolymerization

Endo-exo synergism is a cornerstone of efficient cellulose depolymerization. Endoglucanases, acting as endo-cleaving enzymes, randomly hydrolyze β-1,4-glycosidic linkages within the amorphous regions of cellulose chains. This action generates new reducing and non-reducing ends within the cellulose fibers. nih.govresearchgate.netmdpi.comencyclopedia.pub Subsequently, exoglucanases (cellobiohydrolases), which are exo-acting enzymes, attack these newly created chain ends and processively release cellobiose units. nih.govresearchgate.netmdpi.comencyclopedia.pub This reciprocal generation of substrate sites is a key mechanism for enhanced efficiency. acs.org

Recent single-molecule studies using atomic force microscopy have revealed that endo- and exocellulases can form transient clusters, typically comprising three to four enzymes, at specific molecular defects within crystalline cellulose microfibrils. acs.orgacs.orgnih.gov This clustering facilitates a "multilayer mode" of processive chain depolymerization, leading to the directed ablation of single microfibrils from the cellulose surface. acs.orgacs.orgnih.gov Mechanistically, the cooperativity with endocellulases can accelerate the processive cycles of exocellulases by approximately 100-fold compared to their action alone. acs.orgacs.org

Complementary Roles of Beta-Glucosidases

Table 1: Representative β-Glucosidase Activities

| Substrate | Specific Activity (µmol/min/mg) frontiersin.org |

| p-nitrophenyl β-D-glucopyranoside (pNPGlc) | 139.2 |

| Cellobiose | 24.3 |

Table 2: β-Glucosidase Thermostability

| Temperature (°C) | Incubation Time (hours) | Remaining Activity (%) frontiersin.org |

| 85 | 1.5 | 84 |

| 90 | 1.5 | 47 |

Contribution of Lytic Polysaccharide Monooxygenases (LPMOs) to Cellulose Deconstruction

Lytic Polysaccharide Monooxygenases (LPMOs) represent a relatively recently discovered class of copper-dependent oxidative enzymes that significantly contribute to the deconstruction of recalcitrant polysaccharides, including cellulose. unit.noresearchgate.netresearchgate.netmdpi.comnrel.gov Unlike traditional hydrolytic cellulases, LPMOs cleave glycosidic bonds through an oxidative mechanism, requiring an external electron donor such as dioxygen, cellobiose dehydrogenase (CDH), or other reducing agents. unit.noresearchgate.netmdpi.comnrel.gov

LPMOs play a crucial role in enhancing the activity of conventional glycoside hydrolases, particularly in the degradation of highly crystalline cellulose, which is typically resistant to hydrolytic enzymes alone. unit.noresearchgate.netresearchgate.netmdpi.comnrel.gov Their action involves the oxidation of the cellulose molecule at either the C1 or C4 carbon position of the scissile glycosidic bond, leading to the formation of oxidized products such as aldonic acids or 4-ketoaldoses. unit.nomdpi.com This oxidative cleavage by LPMOs effectively weakens the fiber cohesion and facilitates the disruption of cellulose structure while remarkably maintaining the crystallinity of the remaining cellulose. researchgate.net Studies have shown that the synergistic action of LPMOs with commercial cellulases can lead to significant increases in product yield, with reported fold increases of up to 2.7 on various substrates. mdpi.com

Assembly and Function of Cellulosome Complexes

Cellulosomes are highly organized, intricate multi-enzyme complexes predominantly produced by anaerobic bacteria, such as Clostridium thermocellum, for the efficient degradation of plant cell wall polysaccharides. pnas.orgpnas.orgcazypedia.orgnih.govacs.org These megadalton catalytic machines are characterized by the assembly of various cellulolytic subunits (enzymes) onto a central, non-catalytic scaffoldin protein, exemplified by CipA in C. thermocellum. pnas.orgcazypedia.orgnih.govacs.org

The assembly of the cellulosome is mediated by highly specific, high-affinity protein-protein interactions between cohesin domains present on the scaffoldin and complementary dockerin domains located on each enzymatic subunit. pnas.orgcazypedia.orgnih.govacs.orgacs.org This precise organization brings multiple enzymes into close proximity, which is a key factor in promoting their enhanced synergistic activity. pnas.orgcazypedia.orgnih.govacs.orgacs.org Beyond enzyme organization, the scaffoldin also confers essential functions such as substrate-binding, typically through cellulose-binding modules (CBMs), and bacterial-anchoring properties, allowing the cellulosome to adhere to the cell surface or exist as extracellular complexes. pnas.orgcazypedia.orgnih.govacs.org The inherent flexibility of the scaffoldin further enables the precise positioning of the complexed enzymes, allowing for optimal interaction with the varied topography of the cellulose substrate. acs.org

Microbial Biosynthesis and Production of Cellulases

Identification and Characterization of Native Cellulase-Producing Microorganisms

The discovery of novel this compound-producing microorganisms is essential for enhancing enzyme efficiency and expanding their industrial utility. mdpi.com These microbes are found in a wide range of environments, including soil, compost, hot springs, and animal rumens. frontiersin.orgufrgs.br

Fungal this compound Producers (e.g., Trichoderma reesei, Aspergillus niger)

Filamentous fungi are well-known for their exceptional capacity to produce significant amounts of cellulases. imrpress.comresearchgate.net

Trichoderma reesei : This fungus is widely recognized as a superior source of cellulases for industrial applications due to its high production efficiency. researchgate.netmdpi.com T. reesei produces a complete this compound system, including endoglucanases, exoglucanases, and β-glucosidases, which synergistically break down cellulose (B213188). researchgate.net Research has shown that optimizing carbon sources, such as a 3:1 ratio of Avicel to cellulose, can significantly accelerate this compound production in Trichoderma sp. mdpi.com Furthermore, genetic modifications, such as the overexpression of cdc42, have led to a 20.9% increase in FPAase activity and a 39.1% increase in endoglucanase activity in T. reesei by promoting a hyperbranched phenotype. mdpi.com Endophytic strains of Trichoderma reesei have also been shown to produce cellulases in sugarcane bagasse media, with yields up to 16.32 ± 2.65 IU/gram of fermented substrate in supplemented media after 29 days. scirp.org

Aspergillus niger : Aspergillus niger is another prominent fungal producer of cellulases. imrpress.com This species can produce moderate to high levels of both endoglucanase and β-glucosidase, even when grown on natural substrates like grass, corncob, and bagasse. nih.gov Optimal conditions for this compound production by A. niger have been identified at pH 4.0 and 35°C under submerged conditions. nih.gov Studies have also demonstrated that A. niger can achieve maximum this compound activity at pH 4.5 and 35°C. pakbs.org Optimization studies have shown that a pH of 5.0 and a temperature of 32°C are optimal for this compound production by A. niger isolated from forest soil, with lactose (B1674315) yielding peak FPase and CMCase activities, and urea (B33335) supporting profound FPase and CMCase activity. openbiotechnologyjournal.com

Table 1: this compound Production by Fungal Strains under Optimized Conditions

| Fungal Strain | Carbon Source / Substrate | Optimized Conditions (pH, Temperature, etc.) | Key Findings / Activity | Reference |

| Trichoderma sp. KMF006 | Avicel:cellulose (3:1) | 180 rpm agitation, baffled flasks | 33.60 U/mL EG, 3.46 U/mL BGL, 0.63 U/mL CBH, 84 FPU/mL | mdpi.com |

| Trichoderma reesei | Sugarcane bagasse | pH 5.5, 30°C, 29 days fermentation | Up to 16.32 ± 2.65 IU/gram (supplemented media) | scirp.org |

| Trichoderma reesei (OCdc42 strain) | - | Genetic overexpression of cdc42 | 50.2% increase in extracellular proteins, 20.9% FPAase, 39.1% endoglucanase | mdpi.com |

| Aspergillus niger MS82 | Natural substrates | pH 4.0, 35°C (submerged) | Moderate to high levels of endoglucanase and β-glucosidase | nih.gov |

| Aspergillus niger (forest soil isolate) | Sawdust, Lactose, Urea | pH 5.0, 32°C | 31.11 U/ml FPase, 67.54 U/ml CMCase (sawdust) | openbiotechnologyjournal.com |

| Aspergillus niger IMMIS1 | - | pH 4.5, 35°C | 350 ± 0.7 U/mL (crude), 388 U/mg (purified) | pakbs.org |

Bacterial this compound Producers (e.g., Clostridium thermocellum, Thermotoga maritima)

Bacteria also represent a significant source of cellulases, particularly those adapted to extreme environments. frontiersin.org

Clostridium thermocellum : This thermophilic bacterium is known for its efficient cellulolytic system, often producing cellulosomes, which are multi-enzyme complexes that enable effective cellulose degradation. frontiersin.orgmdpi.com While specific production data for C. thermocellum was not extensively detailed in the provided search results, it is generally recognized for its strong cellulolytic activity at elevated temperatures.

Thermotoga maritima : This hyperthermophilic bacterium produces highly thermostable cellulases. nih.gov For instance, Thermotoga maritima MSB8 has been reported to produce highly thermostable cellulases active at 95°C and pH 6.0-7.0. nih.gov The gene TM1752 in T. maritima encodes a protein, Cel5B, which exhibits significant this compound activity, and interestingly, also high mannanase (B13387028) activity, making it a bifunctional enzyme for lignocellulosic biomass degradation. frontiersin.org Mutations in Thermotoga maritima this compound 12A (TmCel12A), such as the Y61G mutant, have shown enhanced activity and a wider range of working temperatures while retaining hyperthermostability. researchgate.netnih.gov

Table 2: Key Characteristics of Bacterial this compound Producers

| Bacterial Strain | Optimal Conditions / Characteristics | Key Findings / Activity | Reference |

| Thermotoga maritima MSB8 | 95°C, pH 6.0-7.0 | Highly thermostable cellulases | nih.gov |

| Thermotoga maritima (Cel5B) | Hyperthermophilic | Bifunctional enzyme with this compound and mannanase activity | frontiersin.org |

| Thermotoga maritima (TmCel12A Y61G mutant) | Enhanced activity, wider temperature range, hyperthermostable | Increased specific activity by 1.7-fold | researchgate.netnih.gov |

| Bacillus amyloliquefaciens | 37°C, pH 7, 120 rpm agitation, 48 hours incubation, 1% peptone | 0.97 IU/mL (sugarcane bagasse), 0.98 IU/mL (molasses) | biotech-asia.org |

| Bacillus sp. No. N-4 | pH 8-11 (growth), pH 5-10 (activity) | Produces multiple alkaline carboxymethylcellulases (CMCases) | researchgate.net |

Thermophilic, Psychrophilic, and Alkaliphilic this compound Sources

Cellulases from extremophilic microorganisms are highly sought after due to their stability and activity under harsh industrial conditions. mdpi.comfrontiersin.org

Thermophilic this compound Sources : These microorganisms thrive at high temperatures, producing thermostable cellulases that are crucial for processes requiring elevated temperatures, such as biomass degradation. mdpi.comfrontiersin.org Examples include thermophilic fungi like Sporotrichum thermophile, Thermoascus aurantiacus, Scytalidium thermophillum, and Thielavia terrestris. frontiersin.orggoogle.com Thermophilic bacteria such as Bacillus and Clostridium genera, and archaea like Pyrococcus furiosus and Pyrococcus horikoshii, also produce highly thermostable cellulases with optimal activities ranging from 60°C to over 100°C. frontiersin.orgnih.govscielo.br Chaetomium thermophilum has been shown to produce cost-effective, thermally stable cellulases with optimal activity at pH 7 and 60°C. researcherslinks.com

Psychrophilic this compound Sources : Psychrophiles are cold-adapted microorganisms that produce "cold-active" cellulases, which are efficient at low temperatures. researchgate.netresearchgate.net These enzymes are valuable for processes where high temperatures are undesirable or energy-intensive. Examples include the Antarctic psychrophile Pseudoalteromonas haloplanktis, which produces a cold-active this compound. researchgate.netnih.gov Other psychrotrophic bacteria from cold environments, such as Paenibacillus and Pseudomonas species, have also been reported as this compound producers. researchgate.net

Alkaliphilic this compound Sources : Alkaliphilic microorganisms grow optimally at high pH values and produce alkaline cellulases. researchgate.netnih.gov These enzymes are particularly useful in industries like detergents, where high pH conditions are common. nih.gov Alkaliphilic Bacillus strains, such as Bacillus sp. No. N-4, KSM-19, KSM-64, and KSM-520, are well-known for producing alkaline cellulases with pH optima ranging from 8.5 to 10.0. researchgate.netnih.gov Some alkaline cellulases from Bacillus strains are stable up to 80°C. researchgate.net

Table 3: Characteristics of Extremophilic this compound Producers

| Extremophile Type | Example Microorganisms | Optimal Temperature (°C) | Optimal pH | Key Features | Reference |

| Thermophilic | Thielavia terrestris (fungus) | 60-70 | 5.0-5.6 | Produces thermostable C1 and Cx cellulases | google.com |

| Thermophilic | Bacillus strains (e.g., from hot springs) | 60 | - | Thermostable cellulases | nih.govscielo.br |

| Thermophilic | Pyrococcus furiosus, P. horikoshii (archaea) | 102-105 | - | Highly thermostable β-glucosidases | nih.govscielo.br |

| Thermophilic | Chaetomium thermophilum | 60 | 7 | Cost-effective, thermally stable cellulases | researcherslinks.com |

| Psychrophilic | Pseudoalteromonas haloplanktis (bacterium) | Cold-active | - | Produces cold-active this compound | researchgate.netnih.gov |

| Psychrophilic | Paenibacillus, Pseudomonas (bacteria) | Cold-active | - | This compound producers from cold environments | researchgate.net |

| Alkaliphilic | Bacillus sp. No. N-4 | - | 5-10 (activity) | Produces multiple alkaline CMCases, stable up to 80°C | researchgate.net |

| Alkaliphilic | Bacillus sp. KSM-64 | - | 8.5-9.5 | Industrial scale alkaline this compound production | nih.gov |

Metagenomic Approaches for Novel Enzyme Discovery

Metagenomics, the study of genetic material recovered directly from environmental samples, is a powerful tool for bioprospecting novel enzymes, including cellulases, from uncultivated microorganisms. mdpi.commdpi.comresearchgate.net This culture-independent approach allows for the identification of this compound genes from complex microbial communities without the need to isolate and culture individual strains. mdpi.comnih.gov

Functional metagenomics involves screening metagenomic libraries for specific enzyme activities, while sequence-based metagenomics uses bioinformatics to identify enzyme-encoding genes. mdpi.comresearchgate.net Metagenomic studies have successfully discovered cellulases from diverse environments, such as hydrothermal vents, hot springs, compost, biogas digesters, and animal guts (e.g., rabbit cecum, ruminant rumen, porcine hindgut). mdpi.commdpi.comfrontiersin.org For example, novel cellulolytic enzymes, PersiCel5 and PersiCel6, were discovered from camel rumen metagenome. frontiersin.org This approach is particularly valuable for finding enzymes from extremophiles that are difficult to cultivate in the laboratory. mdpi.comresearchgate.net

Advanced Fermentation Strategies for this compound Production

Optimizing fermentation strategies is crucial for enhancing this compound yield and reducing production costs, which is vital for industrial applications. austinpublishinggroup.comimrpress.com

Submerged Fermentation (SmF) Optimization

Submerged fermentation (SmF), where microorganisms are grown in a liquid medium, is widely preferred for industrial this compound production due to its ease of enzyme recovery, process control, and scalability, despite sometimes yielding lower enzyme activity compared to solid-state fermentation (SSF). imrpress.commdpi.com

Optimization of SmF involves fine-tuning various parameters to maximize this compound productivity:

Carbon Source : The choice and concentration of carbon sources significantly impact this compound production. For instance, a 3:1 ratio of Avicel to cellulose significantly accelerated this compound production in Trichoderma sp. KMF006. mdpi.com Lactose has been found to yield peak FPase and CMCase activities in Aspergillus niger, while fructose (B13574) supported higher β-glucosidase titers. openbiotechnologyjournal.com Wheat bran and groundnut shell have also shown good potential as substrates for this compound production by Aspergillus niger in SmF. bhu.ac.in

Nitrogen Source : Nitrogen sources, both organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate, urea), play a vital role. In Bacillus amyloliquefaciens, 1% peptone resulted in high this compound production. biotech-asia.org Urea and yeast extract have been shown to influence FPase, CMCase, and β-glucosidase activities in Aspergillus niger. openbiotechnologyjournal.com

pH : Maintaining an optimal pH is critical for microbial growth and enzyme secretion. For Aspergillus niger, optimal pH for this compound production has been reported around 4.0 to 5.0. nih.govpakbs.orgopenbiotechnologyjournal.com Mucor circinelloides and M. hiemalis achieved high this compound production at pH 7 and 9, respectively. mdpi.com

Temperature : Incubation temperature directly influences microbial metabolism and enzyme activity. Optimal temperatures for this compound production vary by strain, with Aspergillus niger showing maximum production at 30-35°C, Trichoderma reesei at 27-30°C, and thermophilic strains like Chaetomium thermophilum at 60°C. researchgate.netscirp.orgnih.govresearcherslinks.comnih.gov

Agitation and Aeration : Agitation provides oxygen transfer and nutrient distribution, while aeration ensures sufficient oxygen supply. An agitation speed of 180 rpm was found optimal for Trichoderma sp. KMF006, balancing enzyme activity and energy efficiency. mdpi.com For Bacillus amyloliquefaciens, an agitation rate of 120 rpm yielded best results. biotech-asia.org Optimization studies for fungal this compound production have found optimal aeration rates around 1.4 vvm and agitation speeds around 310 rpm. imrpress.com

Inoculum Size and Incubation Period : The amount of inoculum and the fermentation duration are also important. An inoculum size of 2.5% and an incubation time of 48 hours were optimal for Bacillus amyloliquefaciens. biotech-asia.org For Aspergillus niger, maximum this compound activity was reached at 96 hours (5 days) of incubation. bhu.ac.in

Table 4: Optimized Parameters for this compound Production in Submerged Fermentation (SmF)

| Microorganism | Parameter | Optimal Value / Condition | Impact on this compound Production | Reference |

| Trichoderma sp. KMF006 | Carbon Source | Avicel:cellulose (3:1) | Accelerated peak activity | mdpi.com |

| Agitation Speed | 180 rpm | Balanced enzyme activity and energy efficiency | mdpi.com | |

| Turbulence | Baffled flasks | Increased EG, BGL, CBH activities (19.9-, 6.2-, 8.9-fold) | mdpi.com | |

| Aspergillus niger MS82 | pH | 4.0 | Highest production | nih.gov |

| Temperature | 35°C | Highest production | nih.gov | |

| Aspergillus niger (forest soil isolate) | pH | 5.0 | Optimal for FPase, CMCase, β-glucosidase | openbiotechnologyjournal.com |

| Temperature | 32°C | Optimal for FPase, CMCase, β-glucosidase | openbiotechnologyjournal.com | |

| Carbon Source | Lactose | Peak FPase and CMCase | openbiotechnologyjournal.com | |

| Nitrogen Source | Urea (FPase, CMCase), Yeast extract (β-glucosidase) | Profound FPase and CMCase, higher β-glucosidase | openbiotechnologyjournal.com | |

| Mucor circinelloides | pH | 7 | High this compound production (37.20 U/mL) | mdpi.com |

| Incubation Temp. | 30°C | High this compound production | mdpi.com | |

| Incubation Period | 5 days | High this compound production | mdpi.com | |

| M. hiemalis | pH | 9 | High this compound production (33.82 U/mL) | mdpi.com |

| Incubation Temp. | 30°C | High this compound production | mdpi.com | |

| Incubation Period | 5 days | High this compound production | mdpi.com | |

| Bacillus amyloliquefaciens | Temperature | 37°C | Maximum this compound production | biotech-asia.org |

| Inoculum Size | 2.5% | Maximum this compound production | biotech-asia.org | |

| Agitation Rate | 120 rpm | Best enzyme results | biotech-asia.org | |

| Incubation Time | 48 hours | Maximum this compound production | biotech-asia.org | |

| pH | 7 | Maximum this compound production | biotech-asia.org | |

| Nitrogen Source | 1% Peptone | Maximum this compound production | biotech-asia.org | |

| Chaetomium thermophilum | pH | 7 | Optimal for maximum activity | researcherslinks.com |

| Temperature | 60°C | Optimal for maximum activity | researcherslinks.com | |

| Substrate Conc. | 3% (wheat straw) | Best for maximum enzyme activity | researcherslinks.com |

Regulation of this compound Gene Expression and Biosynthesis

Transcriptional Control Mechanisms (Promoters, Enhancers, Repressors)

Transcriptional regulation is the primary level at which this compound gene expression is controlled in microorganisms. This involves a delicate balance between positive activators and negative repressors that interact with specific DNA sequences, such as promoters and enhancers.

Promoters Promoters are crucial DNA sequences that initiate gene transcription. In many cellulolytic fungi, such as Trichoderma reesei, the promoter of the cellobiohydrolase I gene (cbh1, also known as cel7a) is a strong inducible promoter commonly used for high-efficiency heterologous expression scirp.orgfrontiersin.org. However, this promoter is typically repressed by glucose scirp.org. Other tunable this compound promoters in T. reesei include those from cel6a, cel5a, and cel12a genes frontiersin.org. Constitutive promoters like eno1, gpd1, and tef1 are also utilized for gene expression in T. reesei frontiersin.org. A novel glucose antirepression promoter, proA, from Hypocrea orientalis EU7-22, has shown high activity even in the presence of glucose scirp.org.

Activators (Transcription Factors) Several transcription factors act as positive regulators, enhancing this compound gene expression:

XYR1 (also known as XlnR or Xlr-1) : This is a major positive transcriptional activator found in many filamentous fungi, including Trichoderma reesei and Penicillium oxalicum. Its expression is induced by lactose and D-galactose, although the induction by D-galactose is independent of its metabolism plos.orgpsu.edu. XYR1 is essential for the full induction of this compound and xylanase genes nih.govmdpi.com.

Ace2 : Identified in Trichoderma species, Ace2 is a zinc binuclear cluster protein. Its deletion leads to significantly reduced induction kinetics of this compound mRNAs and a 30% to 70% decrease in this compound activity. Ace2 binds to the 5'-GGCT-AATAA site within the cbh1 promoter scirp.org.

HAP2/3/5 complex : This complex also functions as a positive transcriptional activator in this compound regulation scirp.org.

CLR1 and CLR2 : In Neurospora crassa, cellobiose (B7769950) or its derivatives activate CLR1, which subsequently induces the expression of transporters, β-glucosidases, and clr-2. The production of CLR2 then directly drives this compound gene expression plos.org.

ClrB (also known as CLR-2 or ManR) : A critical transcriptional activator involved in the synthesis of lignocellulolytic enzymes in various species, including Penicillium oxalicum plos.orgresearchgate.net.

ACE4 : A recently identified novel transcriptional activator in T. reesei, ACE4 positively regulates this compound gene expression when cellulose is present. It directly binds to the promoter regions of this compound genes by recognizing 5'-GGCC-3' sequences and also activates the expression of ace3, another this compound activator gene asm.org.

Repressors (Transcription Factors) Negative regulators, or repressors, play a vital role in preventing unnecessary this compound production:

Cre1 (also known as CreA or Cre-1) : This is the major carbon catabolite repressor in filamentous fungi like Trichoderma reesei and Aspergillus nidulans frontiersin.orgnih.govmdpi.com. Cre1 represses the cbh1 promoter in the presence of glucose scirp.org. It achieves this by binding to specific DNA sequences, such as the 5′-SYGGRG-3′ motif in promoter regions, and can indirectly repress this compound genes by repressing activators like xlnR and clrB plos.orgmdpi.com. Mutations in the cre1 gene, as seen in the T. reesei Rut-C30 strain, lead to derepression and significantly increased this compound production frontiersin.orgnih.gov.

AceI : This transcription factor acts as a corepressor for both this compound and xylanase production. Deletion of the ace1 gene in T. reesei has been shown to result in higher this compound expression levels scirp.orgpsu.eduasm.org.

VIB1 : In Neurospora crassa, VIB1 plays a role in repressing CRE1-mediated carbon catabolite repression (CCR) during the early stages of cellulolytic induction, allowing for de-repression of this compound genes plos.org.

The interplay of these activators and repressors forms a complex transcriptional regulatory network, often described as a "seesaw model" where counteracting forces establish coordinated regulation of cellulolytic genes plos.org.

Table 1: Key Transcriptional Regulators of this compound Biosynthesis

| Regulator Name | Type of Regulation | Key Function / Mechanism | Affected Organisms / Genes |

| XYR1 (XlnR, Xlr-1) | Activator | Positive transcriptional activation; induced by lactose, D-galactose. | Trichoderma reesei, Penicillium oxalicum plos.orgpsu.edu |

| Ace2 | Activator | Zinc binuclear cluster protein; binds to cbh1 promoter (5'-GGCT-AATAA). | Trichoderma spp. scirp.org |

| HAP2/3/5 complex | Activator | Positive transcriptional activation. | Fungi scirp.org |

| CLR1, CLR2 | Activator | CLR1 activated by cellobiose, induces clr-2; CLR2 drives this compound expression. | Neurospora crassa plos.org |

| ClrB (CLR-2, ManR) | Activator | Critical transcriptional activator for lignocellulolytic enzymes. | Penicillium oxalicum, many species plos.orgresearchgate.net |

| ACE4 | Activator | Positively regulates on cellulose; binds this compound gene promoters (5'-GGCC-3') and ace3 promoter. | Trichoderma reesei asm.org |

| Cre1 (CreA, Cre-1) | Repressor | Major carbon catabolite repressor; binds to 5′-SYGGRG-3′ in promoters (e.g., cbh1); represses activators like xlnR, clrB. | Trichoderma reesei, Aspergillus nidulans, Penicillium oxalicum scirp.orgfrontiersin.orgplos.orgmdpi.com |

| AceI | Repressor | Corepressor for this compound and xylanase production. | Trichoderma reesei scirp.orgpsu.eduasm.org |

| VIB1 | Repressor | Represses CRE1-mediated CCR. | Neurospora crassa plos.org |

Post-Transcriptional and Translational Regulation

While transcriptional control is extensively studied, information on the molecular mechanisms involved in post-transcriptional and translational control of this compound production, particularly in cellulolytic bacteria, remains limited nih.gov. However, some insights exist, especially concerning fungal systems.

Post-Transcriptional Regulation Evidence suggests that some this compound regulators might be controlled post-transcriptionally. For instance, in Penicillium oxalicum, the overexpression of the transcriptional activator clrB did not fully alleviate its dependence on cellulose as an inducer, indicating potential post-transcriptional control mechanisms at play researchgate.net.

Translational Regulation and Protein Modification

Glycosylation : Fungal cellulases are known to undergo both N- and O-glycosylation in their native forms frontiersin.org. Although the precise roles of glycosylation are not fully understood, it is recognized to influence various properties of cellulases, including enhancing enzymatic activity, improving thermostability, and increasing proteolytic and structural stability frontiersin.org.

Translational Fusion Partners : Optimizing translational fusion partners can significantly improve protein secretion and enzymatic hydrolytic activity of cellulases. For example, specific fusion partners have been shown to increase the enzyme activity of Saccharomycopsis fibuligera bgl1 by substantial folds compared to native signal peptides frontiersin.org.

Light-Dependent Regulation : Studies have shown that this compound activity and protein secretion can be influenced by different light intensities in some fungi. Photoreceptor genes, such as blr1 and blr2, are important for regulating protein abundance in response to light and darkness frontiersin.org.

These mechanisms, though less characterized than transcriptional control, contribute to fine-tuning this compound production and activity in response to environmental cues.

Inducers and Carbon Catabolite Repression Effects

The production of cellulases is highly inducible, meaning their synthesis is triggered by the presence of specific substrates or their derivatives. Conversely, the presence of easily metabolized carbon sources typically represses this compound production, a phenomenon known as carbon catabolite repression (CCR).

Inducers Cellulases are primarily induced when cellulose or specific inducing compounds are present in the environment capes.gov.br.

Cellulose : As the natural substrate, cellulose itself is a primary inducer, leading to a basal level of this compound expression that allows for its initial hydrolysis capes.gov.brgoogle.com.

Sophorose : This disaccharide (2-O-beta-D-glucopyranosyl-D-glucose) is considered one of the most potent inducers for this compound synthesis, particularly in Trichoderma reesei and Trichoderma viride. It is significantly more active than cellobiose, with studies showing it to be up to 2500 times more effective in T. viride google.comnih.govmdpi.com. Sophorose can be formed through the transglycosylation activity of β-glucosidase from cellobiose capes.gov.brmdpi.compnas.org. However, sophorose is expensive, and its inducing ability is lost if it is degraded into glucose mdpi.com. Mixtures of glucose and sophorose have also been shown to be effective inducers nih.gov.

Cellobiose : A disaccharide composed of two glucose units, cellobiose is a moderate inducer of this compound gene expression and activity in fungi like Hypocrea jecorina (Trichoderma reesei) and Aspergillus species pnas.org. While less potent than sophorose, it can be converted into sophorose by β-glucosidase, facilitating induction mdpi.com.

Lactose : This disaccharide also induces this compound synthesis in Trichoderma reesei nih.govgoogle.compnas.org. Its induction mechanism is similar to that of cellulose, relying on β-glucosidase transglycosylation activity to produce sophorose, which acts as the ultimate inducer mdpi.com.

Gentiobiose : This disaccharide is an inducer for this compound production in some fungi, such as Penicillium purpurogenum capes.gov.br.

Xylose : While primarily inducing xylanases, D-xylose can also influence the expression of some this compound-related genes. However, its regulatory patterns can differ from those of this compound-specific inducers frontiersin.org.

Table 2: Common Inducers of Microbial this compound Production

| Inducer Name | Chemical Class | Effect on this compound Production | Key Organisms | Notes |

| Cellulose | Polysaccharide | Primary natural inducer, initiates basal expression. | General for cellulolytic microbes capes.gov.brgoogle.com | Requires initial hydrolysis for soluble inducers. |

| Sophorose | Disaccharide | Very potent inducer (e.g., 2500x cellobiose activity in T. viride). | Trichoderma reesei, Trichoderma viride, Hypocrea jecorina capes.gov.brgoogle.comnih.govmdpi.com | Formed by β-glucosidase transglycosylation from cellobiose. |

| Cellobiose | Disaccharide | Moderate inducer. | Hypocrea jecorina, Aspergillus spp. mdpi.compnas.org | Can be converted to sophorose by β-glucosidase. |

| Lactose | Disaccharide | Inducer, requires β-glucosidase transglycosylation to produce sophorose. | Trichoderma reesei nih.govgoogle.commdpi.compnas.org | Widely used in industrial settings. |

| Gentiobiose | Disaccharide | Inducer. | Penicillium purpurogenum capes.gov.br | |

| Xylose | Monosaccharide | Induces xylanases; some influence on this compound-related genes. | Trichoderma reesei frontiersin.org | Regulatory patterns differ from this compound-specific inducers. |

Carbon Catabolite Repression (CCR) Effects Carbon catabolite repression is a global regulatory mechanism that prioritizes the utilization of preferred carbon sources, typically simple sugars like glucose, over more complex ones like cellulose.

Glucose Repression : Glucose is a strong repressing carbon source for this compound production in most microorganisms scirp.orgfrontiersin.orgnih.govcapes.gov.brgoogle.com. Its presence leads to the suppression or significant reduction of this compound gene expression mdpi.com.

Cre1/CreA Mediation : The transcription factor Cre1 (or CreA) is the central mediator of CCR in filamentous fungi. It binds to specific DNA sequences in the promoter regions of this compound genes (e.g., cbh1) and represses their transcription scirp.orgmdpi.com. Cre1 also represses genes responsible for the uptake of this compound inducers into the cell frontiersin.org.

Derepression : When glucose is depleted from the medium, the CCR mechanism is relieved, often involving the activity of protein kinases like Snf1, which phosphorylates downstream repressors, allowing for the derepression of glucose-repressed genes mdpi.com.

Industrial Strains : Many industrial hyperproducer strains, such as Trichoderma reesei Rut-C30, have been engineered to overcome CCR. These strains often carry mutations in the cre1 gene, which abolish or significantly reduce glucose repression, enabling this compound expression even in the presence of glucose frontiersin.orgnih.gov. This genetic modification is crucial for cost-effective industrial this compound production. In Neurospora crassa, VIB1 plays a role in de-repressing CRE1-mediated CCR, allowing cellulolytic responses plos.org.

The intricate interplay between induction and repression mechanisms ensures that microorganisms efficiently produce cellulases only when necessary, optimizing energy expenditure for cellulose degradation.

Genetic and Protein Engineering of Cellulases for Enhanced Biocatalysis

Strain Engineering for Hyper-Producing Cellulase Microorganisms

Strain engineering focuses on modifying microbial hosts to significantly increase their this compound production capabilities. This involves various techniques, from traditional random mutagenesis to advanced genome editing.

Random Mutagenesis and Classical Strain Improvement

Classical strain improvement, primarily through random mutagenesis, has been a cornerstone in developing hyper-producing this compound strains. This method involves introducing random mutations into the microbial genome using physical mutagens, such as ultraviolet (UV) radiation or gamma-rays, or chemical mutagens like N-methyl-N′-nitro-N-nitrosoguanidine (NTG) and ethyl methyl sulfonate (EMS) biofueljournal.comaustinpublishinggroup.comresearchgate.netmdpi.com. Subsequent screening and selection identify mutants exhibiting enhanced this compound production austinpublishinggroup.com.

A notable example is the Trichoderma reesei RUT-C30 strain, a hypersecreting mutant obtained through three rounds of random mutagenesis of the wild-type QM6a strain. This process led to a significant increase in cellulolytic activity and catabolite derepression, making RUT-C30 a widely used strain for industrial this compound production biofueljournal.commicrobiologyresearch.org. Similarly, Aspergillus sp. XTG-4, developed through sequential treatments with γ-irradiation, UV, and NTG, demonstrated a 2.03-fold increase in carboxymethyl this compound (CMCase), a 3.20-fold increase in filter paper this compound (FPase), and a 1.80-fold increase in β-glucosidase activity compared to the wild type researchgate.net.

Another instance involves Penicillium janthinellum NCIM1171, where sequential exposure to EMS and UV radiation yielded mutants with a 2-fold enhancement in FPase and CMCase activity biofueljournal.com. In Bacillus subtilis VS15, a genome shuffling approach using EMS, NTG, and UV, followed by recursive protoplast fusion, resulted in mutants with this compound activity increases of up to 167% mdpi.com.

The effectiveness of random mutagenesis is summarized in the following table:

| Strain (Wild Type) | Mutagenesis Method | Enhanced Activity/Production | Reference |

| Trichoderma reesei QM6a | UV & Chemical Mutagenesis (3 rounds) | Hypersecreting, high cellulolytic activity | biofueljournal.commicrobiologyresearch.org |

| Aspergillus sp. (Wild Type) | γ-irradiation, UV, NTG (sequential) | CMCase: 2.03-fold, FPase: 3.20-fold, β-glucosidase: 1.80-fold | researchgate.net |

| Penicillium janthinellum NCIM1171 | EMS & UV (sequential) | FPase & CMCase: 2-fold | biofueljournal.com |

| Bacillus subtilis VS15 | EMS, NTG, UV + Protoplast Fusion | This compound activity: up to 167% | mdpi.com |

| Trichoderma sp. KMF006 | UV-induced mutagenesis | EG: 1.9-fold, BGL: 2.0-fold, CBH: 1.4-fold (in 10-L bioreactor) | mdpi.com |

Targeted Gene Overexpression and Deletion

Targeted gene overexpression and deletion strategies involve precisely manipulating specific genes within the host organism's genome to either boost the expression of this compound-related genes or eliminate genes that hinder this compound production or stability. Recombinant DNA technology allows for the overexpression of this compound genes in microbial hosts, leading to increased enzyme yields and reduced production costs irjmets.com.

For instance, in Aspergillus oryzae, integrating multiple copies of this compound genes (cbh, egl, and bgl) into chromosomes resulted in a 10-fold enhancement in this compound production compared to single integration frontiersin.org. Studies have shown that recombinants with four and eight copies of the straw mushroom endoglucanase gene exhibited 262% and 151% higher activity, respectively, than hosts with single and four copies frontiersin.org.

Gene deletion can also significantly improve this compound production. In Trichoderma reesei, the deletion of three protease genes (tre81070, tre120998, and tre123234) resulted in a 78% decrease in protease activity and a six-fold increase in this compound activity at late fermentation stages. This approach aims to reduce the degradation of secreted cellulases by endogenous proteases frontiersin.orgnih.gov. Similarly, the partial deletion of the ace1 gene (encoding a this compound expression repressor) in T. reesei RUT-C30 led to a 3.2-fold increase in cellulolytic activity on Avicel and a 2.1-fold increase on carboxymethylcellulose (CMC) and filter paper (PF) scielo.br. The deletion of the ace1 gene has also been shown to increase the expression of all main this compound genes and two xylanase genes in sophorose- and cellulose-induced cultures scirp.org. In Neurospora crassa, the combined deletion of the phospholipase D-encoding gene pla-7 and modulation of the transcription factor CLR-2 expression enhanced this compound production and protein secretion levels nih.gov.

CRISPR/Cas9-Mediated Genome Editing in this compound Producers

CRISPR/Cas9 technology offers a precise and efficient tool for genome editing in this compound-producing microorganisms, enabling targeted modifications to enhance enzyme production. This system allows for the integration or deletion of specific genes in the host genome irjmets.comfrontiersin.org.

In thermophilic fungi such as Myceliophthora thermophila and M. heterothallica, a CRISPR/Cas9 system has been successfully developed for multiplexed genome engineering. By targeting genes involved in the this compound production pathway, including cre-1, res-1, gh1-1, and alp-1, researchers generated strains with significantly increased extracellular secreted protein (up to 5-fold) and lignothis compound activities (up to 13-fold) researchgate.net.

CRISPR/Cas9 has also been applied in Saccharomyces cerevisiae to integrate this compound genes into the chromosome, leading to engineered strains capable of simultaneously expressing this compound and producing ethanol (B145695) from glucose obtained through enzymatic hydrolysis frontiersin.org. In Trichoderma reesei RUT-C30, a CRISPR/Cas9 system was established to knock out the transcriptional repressor Trctf1. This deletion resulted in increased this compound, cellobiohydrolase, and endoglucanase production when induced with lactose (B1674315) mdpi.com.

Metabolic Engineering for Optimized Enzyme Synthesis Pathways

Metabolic engineering involves modifying the metabolic pathways of a host organism to optimize the synthesis and secretion of cellulases. This can include strategies such as optimizing carbon flux, eliminating competitive pathways, and introducing regulatory elements to enhance this compound expression irjmets.com.

For example, a non-cellulolytic yeast, Yarrowia lipolytica, was engineered to become cellulolytic for consolidated bioprocessing of cellulose (B213188) frontiersin.org. In Saccharomyces cerevisiae, metabolic engineering strategies have been employed to create this compound-expressing yeast strains for efficient degradation of cellulosic substrates. These strategies include optimizing codon usage, promoters, and signal peptides, as well as engineering the secretory pathway. Overexpression of endoplasmic reticulum chaperone protein BiP and disulfide isomerase Pdi1p, along with disruption of the Golgi membrane protein Ca2+/Mn2+ ATPase Pmr1p, enhanced protein folding capacity and decreased this compound glycosylation, leading to improved ethanol production from cellulosic substrates oup.comnih.gov.

In Clostridium cellulovorans, metabolic and process engineering approaches have been used to optimize biofuel production from cellulose frontiersin.org. Further advancements in metabolic networks, gene assembly, and the identification of novel multifunctional cellulases and cellulosomes are expected to lead to significant developments in enzyme production frontiersin.org.

Rational Design and Directed Evolution of this compound Enzymes

Beyond strain engineering, modifying the this compound enzymes themselves through rational design and directed evolution is crucial for enhancing their catalytic properties, stability, and efficiency.

Site-Directed Mutagenesis for Specific Property Enhancement

Site-directed mutagenesis (SDM) is a rational design approach that allows for precise modifications of amino acid sequences at specific sites within the enzyme, typically identified through structural analysis. This technique aims to enhance desired properties such as catalytic activity, thermostability, pH stability, or glucose tolerance frontiersin.orgoup.com.

Several studies demonstrate the effectiveness of SDM:

Enhanced Activity: Substitution of a non-aromatic residue at site 245 of endoglucanase Cel5A from Acidothermus cellulolyticus resulted in a 20% improvement in enzyme activity frontiersin.org. In Thermotoga maritima this compound 12A (TmCel12A), the single mutation Y61G led to the highest activity compared to the wild-type enzyme and other mutants, along with a wider range of working temperatures nih.gov. Another study on FI-CMCase identified Met120 in the active site as crucial for catalytic reaction; mutating Met120 to asparagine (M120N) significantly increased its specific activity by 26% google.com. For Bacillus amyloliquefaciens endoglucanase, the E289V mutation resulted in a 7.93-fold increase in enzymatic activity jmb.or.krresearchgate.net.

Improved Glucose Tolerance and Stability: SDM of two amino acid residues (L167W or P172L) at the active site of β-glucosidase (Cel1A) from T. reesei enhanced glucose sensitivity, pH, and thermal stabilities. The Cel1A mutant showed high glucose tolerance (50% inhibition at 650 mM), enhanced thermostability (up to 50°C), and pH stability (4.5–9.0) compared to the wild-type frontiersin.org. Rational design applied to β-glucosidase from Acetivibrio thermocellus (WT-AtGH1) led to G168W-AtGH1 and S242W-AtGH1 mutants with improved glucose tolerance (840 mM and 612 mM, respectively, compared to 380 mM for WT-AtGH1). The S242L-AtGH1 mutant also showed a ~2.5-fold increase in catalytic efficiency biorxiv.org.

Increased Thermostability: In Thermotoga maritima Cel12B (TmCel12B), site-directed mutagenesis based on rational design resulted in recombinant enzymes with significantly improved enzyme activity (77% and 87% higher than the parental enzyme) and enhanced thermostability, retaining 80% and 90.5% of their initial activity after incubation at 80°C for 8 hours plos.org. Directed evolution has also been highly successful in generating cellulases with increased stability, with some mutants showing a 44-fold higher half-life at 62°C and a 10.4°C enhancement in thermal denaturation melting point oup.com.

The impact of site-directed mutagenesis on this compound properties is highlighted in the following table:

| Enzyme Source (Enzyme) | Mutation | Property Enhanced | Improvement | Reference |

| Acidothermus cellulolyticus (Cel5A) | Non-aromatic residue at site 245 | Enzyme activity | 20% increase | frontiersin.org |

| T. reesei (Cel1A) | L167W or P172L | Glucose sensitivity, pH & thermal stability | High glucose tolerance (650 mM IC50), thermostability (up to 50°C), pH stability (4.5–9.0) | frontiersin.org |

| Thermotoga maritima (TmCel12A) | Y61G | Activity, working temperature range | Highest activity, wider temperature range | nih.gov |

| FI-CMCase | M120N | Specific activity | 26% increase | google.com |

| Bacillus amyloliquefaciens (Endoglucanase) | E289V | Enzymatic activity | 7.93-fold increase | jmb.or.krresearchgate.net |

| Thermotoga maritima (TmCel12B) | E225H-K207G-D37V, E225H-K207G | Enzyme activity, thermostability | 77% and 87% higher activity; 80% and 90.5% activity retention at 80°C for 8h | plos.org |

| Acetivibrio thermocellus (AtGH1) | G168W, S242W | Glucose tolerance | 840 mM and 612 mM IC50 | biorxiv.org |

| Acetivibrio thermocellus (AtGH1) | S242L | Catalytic efficiency | ~2.5-fold increase | biorxiv.org |

Directed evolution, an alternative to rational design, involves introducing random mutations across the gene and then screening for variants with improved characteristics frontiersin.orgoup.comnih.gov. This approach has been successful in generating cellulases with increased stability and activity at elevated temperatures oup.com. Combining rational design with directed evolution is also proving to be a successful route in protein engineering frontiersin.org.

Error-Prone PCR and DNA Shuffling for Library Generation